Ethyl 7-(methylamino)heptanoate
Description
Ethyl 7-(methylamino)heptanoate (CAS: 99863-55-5) is an organochemical compound with the molecular formula C₁₀H₂₂ClNO₂ and a molecular weight of 223.74 g/mol . Structurally, it consists of a heptanoate backbone substituted with a methylamino group (-NHCH₃) at the seventh carbon, esterified with an ethyl group. The hydrochloride salt form enhances its stability and solubility, making it suitable for synthetic chemistry applications, such as pharmaceutical intermediates or bioactive molecule synthesis .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 7-(methylamino)heptanoate |
InChI |
InChI=1S/C10H21NO2/c1-3-13-10(12)8-6-4-5-7-9-11-2/h11H,3-9H2,1-2H3 |
InChI Key |
YKKVOKXHJZBZPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCNC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Heptanoate (Ethyl Enanthate)
Key Differences :
- Structure: Ethyl heptanoate lacks the methylamino substituent, consisting solely of heptanoic acid esterified with ethanol.
- Physical Properties: Ethyl heptanoate has a fruity, cognac-like odor and is liquid at room temperature (predicted boiling point: ~424°C for amino-substituted analogs vs. ~190°C for unsubstituted ethyl heptanoate) .
- Applications: Widely used as a flavoring agent in foods and beverages (e.g., Chinese Baijiu) due to its pleasant aroma . In contrast, ethyl 7-(methylamino)heptanoate is primarily utilized in chemical synthesis, reflecting its functional amino group’s reactivity .
Table 1: Physical and Functional Comparison
Ethyl 7-(Methanesulphinamido)Heptanoate
Key Differences :
- Structure: Features a sulphinamido (-NHS(O)CH₃) group instead of methylamino.
- Synthesis: Prepared via nucleophilic substitution of ethyl 7-bromoheptanoate with methanesulphinamide . This contrasts with this compound, which likely uses methylamine as the nucleophile.
Ethyl (Z)-7-Oxo-3-Phenyl-2-Heptenoate
Key Differences :
- Structure : Contains a keto group (-C=O) at C7 and a phenyl substituent at C3, with a conjugated double bond.
- Synthesis: Requires stereoselective methods for the (Z)-configuration, whereas this compound involves straightforward alkylation .
- Applications: Used in complex organic syntheses (e.g., prostaglandins), while the methylamino variant serves as a building block for amino acid derivatives.
Methyl 7-Aminoheptanoate Hydrochloride
Key Differences :
- Structure: Methyl ester (vs. ethyl) with a primary amine (-NH₂) instead of methylamino.
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